p-Tolualdehyde-2,3,5,6-d4
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Overview
Description
p-Tolualdehyde-2,3,5,6-d4: is a deuterated form of p-Tolualdehyde, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced by deuterium atoms. This compound is often used as a stable isotope-labeled compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Tolualdehyde-2,3,5,6-d4 typically involves the deuteration of p-Tolualdehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, p-Tolualdehyde can be treated with deuterated water (D2O) in the presence of a catalyst to achieve the desired deuteration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: p-Tolualdehyde-2,3,5,6-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-Toluic acid.
Reduction: It can be reduced to form p-Tolyl alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: p-Toluic acid.
Reduction: p-Tolyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
p-Tolualdehyde-2,3,5,6-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Used in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of p-Tolualdehyde-2,3,5,6-d4 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques like NMR spectroscopy. This allows researchers to track the compound’s behavior and interactions in various chemical and biological systems .
Comparison with Similar Compounds
p-Tolualdehyde: The non-deuterated form of p-Tolualdehyde-2,3,5,6-d4.
p-Toluic acid: An oxidized derivative of p-Tolualdehyde.
p-Tolyl alcohol: A reduced derivative of p-Tolualdehyde.
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable for research applications that require precise tracking and analysis of chemical and biological processes. The presence of deuterium atoms also provides enhanced stability and reduced reactivity compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C8H8O |
---|---|
Molecular Weight |
124.17 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H8O/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3/i2D,3D,4D,5D |
InChI Key |
FXLOVSHXALFLKQ-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C=O)[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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